Ethyl(phenyl)arsinothioic chloride

Description

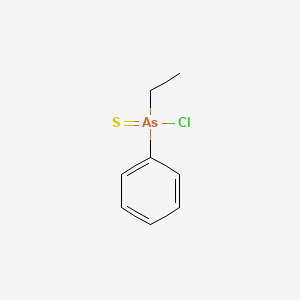

Ethyl(phenyl)arsinothioic chloride is an organoarsenic compound containing ethyl, phenyl, and thioic chloride functional groups. While specific data on this compound are absent in the provided evidence, analogous compounds in the literature suggest it is likely a reactive organometallic species. Such compounds typically exhibit high reactivity due to the presence of arsenic-sulfur bonds and chloride groups, which may render them corrosive, moisture-sensitive, and hazardous under certain conditions. Organoarsenic compounds are often used in specialized synthetic applications, though their handling requires stringent safety protocols due to toxicity concerns .

Properties

CAS No. |

64019-69-8 |

|---|---|

Molecular Formula |

C8H10AsClS |

Molecular Weight |

248.61 g/mol |

IUPAC Name |

chloro-ethyl-phenyl-sulfanylidene-λ5-arsane |

InChI |

InChI=1S/C8H10AsClS/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

IPGAVMUVQVNSAO-UHFFFAOYSA-N |

Canonical SMILES |

CC[As](=S)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(phenyl)arsinothioic chloride typically involves the reaction of ethyl(phenyl)arsine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5As(C2H5)+S2Cl2→C6H5As(SCl)C2H5+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl(phenyl)arsinothioic chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different arsenic-containing species.

Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloride group under appropriate conditions.

Major Products Formed

Oxidation: Formation of ethyl(phenyl)arsinothioic oxide.

Reduction: Formation of ethyl(phenyl)arsine.

Substitution: Formation of various substituted arsinothioic derivatives.

Scientific Research Applications

Ethyl(phenyl)arsinothioic chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(phenyl)arsinothioic chloride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on Ethyl(phenyl)arsinothioic chloride. However, comparisons can be drawn to structurally or functionally related compounds:

Acetyl Chloride (C₂H₃ClO)

- Reactivity: Acetyl chloride is a highly reactive acyl chloride, fuming in air and reacting violently with water or alcohols to form acetic acid or esters, respectively . This compound may share similar moisture sensitivity but with distinct reactivity due to its arsenic-sulfur backbone.

- Hazards: Acetyl chloride is corrosive, flammable (flash point 4.4°C), and a severe irritant to eyes and skin . Arsenic-containing compounds like this compound likely pose additional toxicity risks (e.g., systemic toxicity or carcinogenicity).

- Applications: Acetyl chloride is used as an acetylating agent in pharmaceuticals and dyes . This compound might serve niche roles in organoarsenic chemistry or catalysis.

Phenyl Ethyl Butyrate (C₁₂H₁₆O₂)

- Safety Profile: Classified as non-hazardous but still irritating to skin and eyes . In contrast, this compound’s arsenic and chloride groups likely necessitate stricter handling (e.g., glove boxes, inert atmospheres).

- Stability : Phenyl ethyl butyrate is stable under recommended storage conditions (cool, dry, away from ignition sources) . The arsenic compound may decompose under heat or humidity, releasing toxic byproducts.

Ethanethiol Derivatives (e.g., C₇H₁₈ClNS)

- Structural Features: Ethanethiol hydrochlorides contain sulfur and amine groups . This compound’s arsenic-sulfur bond could confer unique electronic properties, altering its reactivity compared to purely organic thiols.

- Arsenic compounds are generally more toxic, requiring additional containment measures.

Data Table: Key Properties of Analogous Compounds

Research Findings and Limitations

- Gaps in Evidence: No direct studies on this compound were found in the provided sources. Inferences are drawn from structurally related compounds.

- Safety Implications: Arsenic compounds often require specialized disposal and exposure monitoring, beyond the precautions noted for acetyl chloride or phenyl ethyl butyrate .

- Synthetic Relevance: While acetyl chloride’s applications are well-documented , organoarsenic compounds like this compound remain understudied in public databases, suggesting a need for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.